molecular formula C28H46O4 B12352867 2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone

2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone

Cat. No.: B12352867
M. Wt: 446.7 g/mol
InChI Key: YUAATYHCINDNTB-CMDGGOBGSA-N
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Description

2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone is a complex organic compound belonging to the class of benzoquinones. Benzoquinones are known for their redox properties and are widely studied for their roles in biological systems and potential therapeutic applications. This particular compound is characterized by its unique structure, which includes methoxy groups, a methyl group, and a long nonadecyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with 3,4,5-trimethoxytoluene, which undergoes bromination and subsequent oxidation to form the benzoquinone core . The long nonadecyl side chain can be introduced through a coupling reaction, such as the Stille coupling, which involves the use of palladium catalysts .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Key reagents such as sodium bromide, hydrogen peroxide, and palladium catalysts are employed in these processes .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzoquinone to hydroquinone.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone involves its redox activity. The compound can participate in electron transfer reactions, acting as an electron donor or acceptor. This property is crucial in biological systems, where it can influence mitochondrial function and protect cells from oxidative damage . The molecular targets include components of the electron transport chain, such as complex III .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its long nonadecyl side chain differentiates it from other benzoquinones, influencing its solubility and interaction with biological membranes .

Properties

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

IUPAC Name

2,5-dimethoxy-3-methyl-6-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C28H46O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-26(30)27(31-3)23(2)25(29)28(24)32-4/h8-9H,5-7,10-22H2,1-4H3/b9-8+

InChI Key

YUAATYHCINDNTB-CMDGGOBGSA-N

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)OC

Canonical SMILES

CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)OC

Origin of Product

United States

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